molecular formula C8H14N4O2 B6195600 tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate CAS No. 2680539-77-7

tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B6195600
CAS No.: 2680539-77-7
M. Wt: 198.2
InChI Key:
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Description

Tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a tert-butyl ester group and a 1,2,4-triazole ring with an amino substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is largely dependent on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The triazole ring can interact with amino acid residues through hydrogen bonding and π-π stacking interactions, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
  • Tert-butyl 2-(4-amino-1H-1,2,4-triazol-1-yl)acetate

Uniqueness

Tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is unique due to the position of the amino group on the triazole ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate involves the reaction of tert-butyl 2-bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 2-bromoacetate", "5-amino-1H-1,2,4-triazole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-bromoacetate and 5-amino-1H-1,2,4-triazole in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add the base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate" ] }

CAS No.

2680539-77-7

Molecular Formula

C8H14N4O2

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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